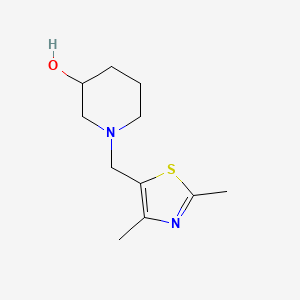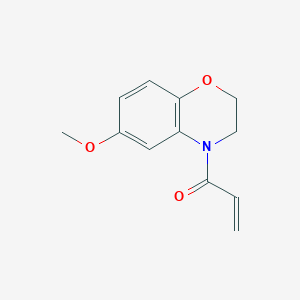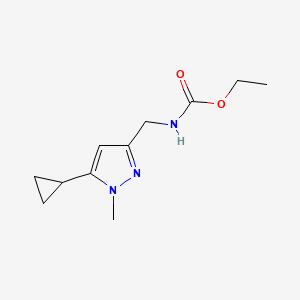
1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a 2,4-dimethylthiazol-5-yl group.Scientific Research Applications
Synthesis and Characterization
1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol and its derivatives have been synthesized and characterized in various studies to explore their chemical properties and potential applications. For instance, the synthesis, spectroscopy, and X-ray studies of related compounds have been conducted to understand their structural and electronic properties. These studies provide insights into the molecular configuration and reactivity of such compounds, which are essential for their application in medicinal chemistry and materials science (Al-Omran, Mohareb, & El-Khair, 2014).
Antimicrobial and Antitumor Evaluation
Compounds structurally related to 1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol have been evaluated for their antimicrobial and antitumor activities. Research has shown that certain derivatives exhibit inhibitory effects against tumor and normal cell lines, suggesting potential therapeutic applications in cancer treatment. The cytotoxicity of synthesized compounds has been studied against human tumor cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating their relevance in the development of new antitumor agents (Al-Omran, Mohareb, & El-Khair, 2014).
Anticonvulsant and Antinociceptive Activity
Research has also focused on the development of new compounds with potential anticonvulsant and antinociceptive activities. Novel series of derivatives have been synthesized and evaluated in preclinical seizure models, demonstrating broad spectra of activity and favorable safety profiles. These findings highlight the potential of such compounds in the treatment of neurological disorders and pain management, contributing to the development of new therapeutic agents (Kamiński et al., 2016).
Enzyme Inhibition Studies
Certain derivatives have been studied for their inhibitory activities against enzymes such as MurB, which is involved in bacterial cell wall synthesis. These studies have identified compounds with potent inhibitory effects, suggesting their potential application in developing new antibacterial agents. The in vitro and in silico studies have provided insights into the molecular interactions between the compounds and the enzyme, contributing to the understanding of their mechanism of action and the design of more effective inhibitors (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic applications .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Like all drugs, the action of piperidine derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-11(15-9(2)12-8)7-13-5-3-4-10(14)6-13/h10,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEHVMWGWZGPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dimethylthiazol-5-yl)methyl)piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2468174.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)




![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2468191.png)
![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)


![4-ethyl-7,7-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2468195.png)